![molecular formula C10H16O2 B14751249 1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14751249.png)
1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one, also known as camphoric anhydride, is a bicyclic organic compound with the molecular formula C10H14O3. It is a derivative of camphor and is characterized by its unique bicyclic structure, which includes an oxabicyclo ring system. This compound is of interest due to its various applications in organic synthesis and its role as an intermediate in the production of other chemical compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one can be synthesized through several methods. One common approach involves the oxidation of camphor with reagents such as potassium permanganate or chromic acid. The reaction typically takes place under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale oxidation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and continuous flow reactors to produce the compound in significant quantities .
Analyse Chemischer Reaktionen
Types of Reactions
1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to camphor or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: More oxidized derivatives of camphoric anhydride.
Reduction: Camphor, reduced camphoric derivatives.
Substitution: Various substituted camphoric anhydride derivatives.
Wissenschaftliche Forschungsanwendungen
1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,8,8-Trimethyl-3-thiazol-2-yl-3-azabicyclo[3.2.1]octane-2,4-dione
- 5,8,8-Trimethyl-6-azabicyclo[3.2.1]octane-4,7-dione
- 3,8,8-Trimethylbicyclo[2.2.2]octane-2,6-dione
- 1-Chloro-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
- 1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
Uniqueness
1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one is unique due to its specific bicyclic structure and the presence of an oxabicyclo ring system. This structural feature imparts distinct chemical and physical properties, making it valuable in various synthetic and industrial applications .
Eigenschaften
Molekularformel |
C10H16O2 |
|---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-4-5-10(9,3)8(11)12-6-7/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
RRAKNOYKYSYKGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C(=O)OC2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]](/img/structure/B14751173.png)

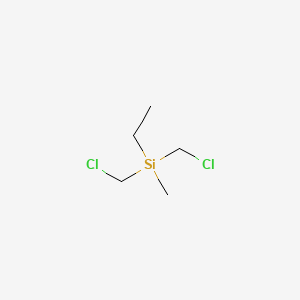
![Acenaphtho[4,5-d][1,3]thiazole](/img/structure/B14751206.png)

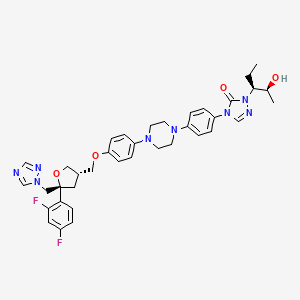
![Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)-](/img/structure/B14751218.png)
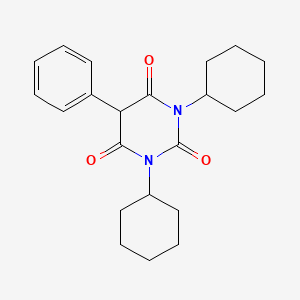
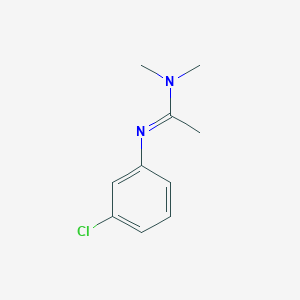
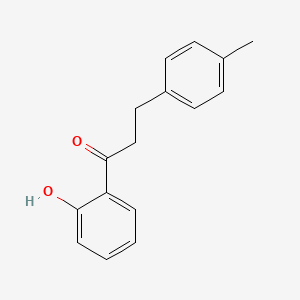
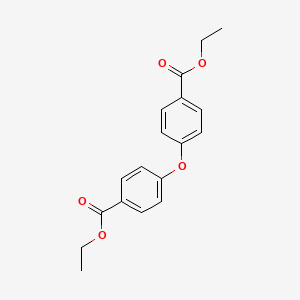
![furo[2,3-e][1]benzofuran](/img/structure/B14751248.png)
